molecular formula C24H20O4 B3656289 7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B3656289
M. Wt: 372.4 g/mol
InChI Key: VUVSBULLDKOPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-Methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetically derived chromenone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the chromenone (also known as chromone or coumarin) family, a privileged scaffold renowned for its diverse pharmacological potential . The core structure is a benzopyran ring, and modifications at the 4- and 7- positions, such as the phenyl and (2-methoxybenzyl)oxy substituents present in this analog, are frequently explored to modulate biological activity and selectivity . Chromenone and coumarin-based analogs are extensively investigated for their potential as kinase inhibitors, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key protein in the angiogenesis process crucial for cancer progression and metastasis . Compounds sharing this core structure have demonstrated potent anticancer activity in studies against human breast cancer cell lines such as MCF-7, highlighting the value of this chemotype in developing novel anti-tumor agents . Beyond oncology research, chroman-4-one derivatives (closely related to chromen-4-ones) are studied for a wide spectrum of biological activities, including serving as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to neurodegenerative conditions such as Alzheimer's disease . The structural features of this compound make it a versatile intermediate or target for researchers synthesizing and evaluating novel bioactive molecules in high-throughput screening and structure-activity relationship (SAR) campaigns. Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-[(2-methoxyphenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-21(27-15-18-10-6-7-11-22(18)26-2)13-12-19-20(14-23(25)28-24(16)19)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVSBULLDKOPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-phenylcoumarin with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Y040-7216 (7-[(2,4-Dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one)
  • Key Difference : The benzyl group at position 7 is substituted with 2,4-dichloro instead of 2-methoxy.
  • Metabolic Stability: Chlorine acts as a bioisostere, resisting oxidative metabolism better than methoxy groups . Binding Affinity: Halogen bonds may improve interactions with hydrophobic enzyme pockets .
4-(4-Methoxyphenyl)-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
  • Key Difference : A 2-oxoethoxy group linked to a 4-methylphenyl replaces the 2-methoxybenzyl ether.
  • Steric Effects: The 4-methylphenyl group may hinder rotation, affecting conformational flexibility and receptor fit .
4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one
  • Key Differences: An amino group at position 4 and a cyclopentyloxy group at position 7.
  • Impact: Hydrogen Bonding: The amino group enables strong hydrogen bonds, critical for targeting enzymes like kinases or proteases.
8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one
  • Key Difference : A bichromen structure with additional methoxy and oxoethoxy groups.
  • Impact :
    • Planarity : Extended conjugation may enhance π-π stacking with aromatic residues in biological targets.
    • Complexity : The larger structure could limit bioavailability due to higher molecular weight .

Pharmacological and Physicochemical Comparison

Compound Name Substituents (Position 7) Molecular Weight LogP (Predicted) Notable Properties
Target Compound 2-Methoxybenzyloxy 400.4 g/mol ~3.5 Balanced lipophilicity; moderate metabolic stability
Y040-7216 2,4-Dichlorobenzyloxy 435.3 g/mol ~4.2 High binding affinity; chlorine-enhanced stability
4-(4-Methoxyphenyl) derivative 2-(4-Methylphenyl)-2-oxoethoxy 472.5 g/mol ~3.8 Improved solubility; ketone-mediated polarity
4-Amino-8-cyclopentyloxy derivative Cyclopentyloxy 347.4 g/mol ~2.9 Strong hydrogen bonding; anti-inflammatory potential

Biological Activity

7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one, a member of the chromen-2-one family, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C24H24O4\text{C}_{24}\text{H}_{24}\text{O}_4

This structure includes a chromen-2-one core with various substituents that contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

1. Enzyme Interaction:
The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can influence cellular functions.

2. Apoptosis Induction:
It has been shown to trigger programmed cell death in cancer cells by activating apoptotic pathways, which is crucial for developing anti-cancer therapies.

3. Antioxidant Activity:
The compound exhibits significant antioxidant properties, potentially protecting cells from oxidative stress and related damage .

Biological Activities

Research indicates that this compound possesses various biological activities, including:

1. Anti-Cancer Activity:
Several studies have demonstrated its effectiveness against different cancer cell lines. For example, it has been reported to inhibit cell proliferation and induce apoptosis in prostate cancer cells .

2. Anti-inflammatory Effects:
The compound also shows promise in reducing inflammation, which is linked to various chronic diseases.

3. Antioxidant Properties:
It can scavenge free radicals and reduce oxidative stress markers in vitro, contributing to its protective effects on cellular health .

Case Studies and Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

Study Findings Model Concentration Used
Wang et al. (2020)Demonstrated anti-proliferative effects on prostate cancer cellsPC-3 and DU145IC50 values ranging from 5–20 μM
Ferraroni et al. (2020)Showed inhibition of carbonic anhydrase enzymes linked to tumor growthColon cancer cell linesIC50 values of 144.6 nM for CA IX
Han et al. (2020)Induced apoptosis through mitochondrial pathway modulationCervical cancer cellsIC50 value of 3.25 ± 0.35 μM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Core synthesis : Begin with a 7-hydroxycoumarin derivative. Introduce the 2-methoxybenzyl group via nucleophilic substitution using 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone under reflux (60–70°C, 12–24 hours) .
  • Substituent incorporation : For the 8-methyl and 4-phenyl groups, employ Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst systems (e.g., Pd(PPh₃)₄ for cross-couplings) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in hexane:EtOAc 3:1) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Analytical workflow :

  • Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify substituent positions. Key signals: 2-methoxybenzyl protons (δ 3.8–4.2 ppm for OCH₃, δ 5.1–5.3 ppm for -OCH₂-), coumarin carbonyl (δ 160–165 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₅H₂₂O₄: 386.1518).
  • Chromatography : HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) to assess purity (>98% required for biological assays) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Initial screens :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
  • Enzyme inhibition : Fluorescence-based assays for targets like topoisomerase II or cyclooxygenase-2 (COX-2), comparing inhibition to known standards (e.g., doxorubicin or celecoxib) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • SAR strategies :

  • Substituent variation : Systematically modify the 2-methoxybenzyl group (e.g., replace methoxy with ethoxy or halogens) to assess electronic effects on receptor binding .
  • Scaffold hybridization : Fuse the coumarin core with pharmacophores like benzimidazole or thiazole to enhance multitarget activity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 PDB: 5KIR). Validate with MD simulations (GROMACS) to assess binding stability .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Troubleshooting framework :

  • Standardize assays : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, serum-free media) to isolate variables .
  • Metabolic stability : Test compound stability in liver microsomes (human/rodent) to determine if metabolite interference explains discrepancies .
  • Synergistic screens : Evaluate combinatorial effects with adjuvants (e.g., cisplatin in anticancer assays) to identify context-dependent activity .

Q. How can green chemistry principles be integrated into large-scale synthesis without compromising yield?

  • Sustainable protocols :

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for lower toxicity .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for easy recovery and reuse .
  • Process intensification : Implement continuous flow reactors to reduce waste and energy use. Optimize residence time (30–60 min) and temperature (70–80°C) via DOE (Design of Experiments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-[(2-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.